2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a hydrazide group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide group can produce primary or secondary amines.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and hydrazide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C27H27N5O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-4-35-23-7-5-6-21(25(23)34)16-28-29-24(33)17-36-27-31-30-26(20-12-8-18(2)9-13-20)32(27)22-14-10-19(3)11-15-22/h5-16,34H,4,17H2,1-3H3,(H,29,33)/b28-16+ |
InChI Key |
PBSKCVVSQAWCBT-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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